molecular formula C6H10FNO B13118142 1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one

1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one

Cat. No.: B13118142
M. Wt: 131.15 g/mol
InChI Key: VEMMIJUHTLIGIF-UHFFFAOYSA-N
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Description

1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H9FNO It is characterized by the presence of a fluoro-substituted azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one typically involves the reaction of 3-fluoro-3-methylazetidine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • 2-Bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethan-1-one
  • 3-Fluoro-3-methylazetidine
  • 1-(3-Fluoro-3-methylazetidin-1-yl)propan-1-one

Comparison: 1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one is unique due to its ethanone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluoro group also enhances its stability and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10FNO

Molecular Weight

131.15 g/mol

IUPAC Name

1-(3-fluoro-3-methylazetidin-1-yl)ethanone

InChI

InChI=1S/C6H10FNO/c1-5(9)8-3-6(2,7)4-8/h3-4H2,1-2H3

InChI Key

VEMMIJUHTLIGIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)(C)F

Origin of Product

United States

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